![molecular formula C8H7BN2O3 B1589046 [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid CAS No. 276694-22-5](/img/structure/B1589046.png)
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid
Overview
Description
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The boronic acid group in [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid can undergo various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products:
Substitution Products: The major products of substitution reactions involving this compound are typically biaryl compounds.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry: Catalysis
One of the primary applications of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid is as a reagent in Suzuki-Miyaura coupling reactions . This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a boron source that facilitates the coupling of aryl halides with various nucleophiles .
Table 1: Summary of Catalytic Applications
Biology and Medicine
The oxadiazole moiety is recognized for its biological activity. Derivatives of this compound are being explored for their potential as anticancer , antiviral , and antibacterial agents . For instance, compounds derived from this boronic acid have shown promise in targeting specific cellular pathways involved in cancer progression .
Case Study: Anticancer Activity
A study investigated the efficacy of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential for further development into therapeutic agents .
Industrial Applications
In industrial chemistry, this compound is utilized in the synthesis of complex pharmaceuticals. It serves as a key intermediate in producing compounds with specific biological activities, such as endothelin receptor antagonists used to treat conditions like hypertension and pulmonary diseases .
Table 2: Industrial Applications
Mechanism of Action
The mechanism of action of [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, enhancing the compound’s ability to interact with enzymes and proteins. This interaction can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, leading to various biological effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
Imidazole Derivatives: Imidazole compounds have a similar five-membered ring structure but contain nitrogen atoms in different positions.
Uniqueness:
Electronic Properties: The combination of the boronic acid group and the 1,3,4-oxadiazole ring in [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid provides unique electronic properties that can be exploited in various applications.
Biological Activity: The specific arrangement of functional groups in this compound enhances its potential as a therapeutic agent, making it a valuable target for drug development.
Biological Activity
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid is a compound that has attracted attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article discusses its biological activity, focusing on various studies that highlight its mechanisms of action, efficacy against different diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a 1,3,4-oxadiazole moiety. This structure is significant as the oxadiazole ring is known for its diverse biological activities, including antimicrobial and antitumor properties.
Antitumor Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit noteworthy antitumor effects. For instance, in vitro studies have shown that derivatives of oxadiazole can inhibit cell proliferation across various cancer cell lines. A notable study reported an IC50 value of approximately 9.4 µM for one of the synthesized analogs against a panel of 11 tumor cell lines, suggesting significant potency against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been documented. In a study evaluating new oxadiazole derivatives, significant antibacterial activity was observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. Compounds derived from this structure demonstrated effective inhibition of these bacteria at varying concentrations .
Inhibition of Signaling Pathways
The compound has been implicated in the inhibition of critical signaling pathways. For example, it has been shown to inhibit Notum, a negative regulator of the Wnt signaling pathway, which plays a crucial role in various cancers and developmental processes. The inhibition of Notum by related oxadiazole compounds was quantified with IC50 values in the nanomolar range (e.g., 18 nM), highlighting its potential as a therapeutic target .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in tumor growth and proliferation.
- Signal Transduction Modulation : By interfering with key signaling pathways such as Wnt/β-catenin, it can alter cellular responses critical for cancer progression.
- Antimicrobial Mechanisms : The structural features allow for interaction with bacterial cell walls or metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOMKINBRCKWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=CO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436878 | |
Record name | [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276694-22-5 | |
Record name | [4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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